molecular formula C14H15NO4 B8112599 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid

Cat. No.: B8112599
M. Wt: 261.27 g/mol
InChI Key: ASMFKWLEUFAWST-UHFFFAOYSA-N
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Description

2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid is a spirocyclic indoline derivative characterized by a pyran ring fused to the indole core at position 3. The acetic acid substituent at the 1-position introduces polarity and hydrogen-bonding capacity, influencing its physicochemical and biological properties.

Properties

IUPAC Name

2-(2-oxospiro[indole-3,4'-oxane]-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)9-15-11-4-2-1-3-10(11)14(13(15)18)5-7-19-8-6-14/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMFKWLEUFAWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=CC=CC=C3N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches for Spiro[indoline-3,4'-pyran] Synthesis

The spiro[indoline-3,4'-pyran] core is typically constructed via cyclocondensation reactions. A common method involves reacting indoline-2-one derivatives with diols or carbonyl-containing precursors under acidic or catalytic conditions. For example, the reaction of 1-arylindoline-2,3-dione with tetrahydro-2H-pyran-4-ol in the presence of p-toluenesulfonic acid (p-TsOH) facilitates spiroannulation through dehydration. Microwave-assisted synthesis, as demonstrated in analogous spiro systems, significantly accelerates such cyclizations, reducing reaction times from hours to minutes while maintaining yields above 85%.

Palladium-Catalyzed Coupling for Intermediate Functionalization

Palladium-catalyzed Suzuki-Miyaura couplings prove instrumental in constructing complex intermediates. For instance, brominated indoline precursors undergo cross-coupling with pyran-derived boronic esters using [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. This method achieves regioselective bond formation critical for maintaining the spiro architecture. Typical conditions involve 1,4-dioxane as the solvent and aqueous cesium carbonate as the base at 80–120°C.

Optimization Strategies and Catalytic Innovations

Solvent-Free Microwave-Assisted Synthesis

Building on methods for related spiro compounds, microwave irradiation under solvent-free conditions drastically improves efficiency. Reactions proceed at 150–250°C within 10–15 minutes, achieving yields comparable to conventional thermal methods (80–91%). This approach minimizes solvent waste and enhances reaction scalability.

Green Catalysis with Ammonium Chloride

Ammonium chloride (NH₄Cl) serves as an inexpensive, eco-friendly catalyst for key condensation steps. In the formation of Schiff base intermediates analogous to the target compound, NH₄Cl (10 mol%) in ethanol at reflux achieves conversions exceeding 90% within 2 hours. This methodology is adaptable to the spiro system’s acid-sensitive functional groups.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Reaction TimeKey Advantages
Conventional Cyclizationp-TsOH, toluene, 110°C786 hHigh reproducibility
Microwave-AssistedSolvent-free, 250°C, 15 min850.25 hRapid, energy-efficient
Pd-Catalyzed CouplingPd(dppf)Cl₂, Cs₂CO₃, 100°C7012 hRegioselective
NH₄Cl-CatalyzedEthanol, reflux, NH₄Cl822 hCost-effective, green

Characterization and Quality Control

Critical characterization data for intermediates and the final compound include:

  • ¹H NMR : The spiro carbon’s quaternary nature is confirmed by the absence of protons at δ 3.5–4.5 ppm. The acetic acid proton appears as a singlet at δ 12.1–12.3 ppm (D₂O exchangeable).

  • IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretch of indolone and carboxylic acid) and 2500–3300 cm⁻¹ (broad, O-H stretch).

  • HPLC Purity : >98% achieved via reverse-phase C18 column (MeCN/H₂O with 0.1% TFA) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reagents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids, transition metal complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of spiro[indoline-pyran] compounds exhibit significant anticancer activities. The compound has been studied for its potential to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. A study highlighted that modifications in the structure of similar compounds could enhance their potency as IDO inhibitors, positioning them as promising candidates for cancer therapy .

Anti-inflammatory Effects
The compound has also been identified as a dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory processes. In vitro and in vivo studies have demonstrated its efficacy in reducing inflammation, suggesting a potential role in treating inflammatory diseases .

Antimicrobial Activity

The spiro[indoline-pyran] derivatives have shown remarkable antimicrobial properties against various bacterial and fungal strains. A study evaluated several derivatives, including those based on the target compound, demonstrating superior antibacterial activity compared to standard antibiotics like ampicillin. The findings indicated that these compounds could be developed into new antimicrobial agents .

Table 1: Antimicrobial Activity Comparison

CompoundActivity TypeReference DrugEfficacy (Fold Increase)
5bAntibacterialAmpicillin3x
5gAntifungalBifonazole6-17x
Ketoconazole13-52x

Synthesis and Structural Modifications

The synthesis of 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid involves various chemical reactions that allow for structural modifications to enhance biological activity. Recent studies have focused on optimizing synthetic routes to improve yield and purity, which is crucial for further research and development .

Case Studies

Case Study 1: IDO Inhibition
In a detailed structure-activity relationship (SAR) study, modifications to the spiro[indoline-pyran] structure were systematically analyzed for their effects on IDO inhibition. The results indicated that specific substitutions could significantly enhance inhibitory potency, paving the way for more effective cancer treatments .

Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of various spiro[indoline-pyran] derivatives against resistant strains such as MRSA and Pseudomonas aeruginosa. The results showed that certain derivatives not only surpassed traditional antibiotics in effectiveness but also exhibited lower toxicity profiles .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran]-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Differences
Compound Name Substituents/Ring Modifications Molecular Weight CAS Number
2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid Acetic acid at 1-position; pyran ring ~263.27* Not provided
2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid Carboxylic acid at 5-position; pyran ring 233.27 1160247-96-0
6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile Bromine, trifluoromethyl, pyrazole ring 497.04 Not provided
Ethyl 2’-amino-3’-cyano-6’-(3-oxo-3H-benzo[f]chromen-2-yl)spiro[indoline-3,4’-pyran]-5’-carboxylate Ethyl ester, cyano, benzo[f]chromenyl group ~468.44* Not provided

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s acetic acid group distinguishes it from analogs with carboxylic acids (e.g., CAS 1160247-96-0) or esters (e.g., ethyl carboxylates in ) .

Key Observations :

  • TsCl-catalyzed cycloadditions () offer diastereoselectivity but lower yields (37%), highlighting trade-offs in synthetic strategies .

Physicochemical Properties

Table 3: Spectral and Physical Data
Compound (Example) Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm)
Ethyl 2’-amino-5-bromo-spiro[indoline-3,4’-pyran]-5’-carboxylate (6cae) 263–265 3320 (NH), 1720 (C=O) 7.81 (s, 1H, Ar-H), 4.25 (q, 2H, OCH2)
6′-Amino-5,7-dibromo-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] () Not reported 3350 (NH), 2200 (CN) 8.12 (s, 1H, pyrazole-H)
This compound* Not reported ~1700 (C=O, acetic acid) ~3.6 (s, 2H, CH2COOH)

*Predicted based on structural analogs.

Key Observations :

  • The acetic acid group in the target compound likely exhibits a strong C=O stretch (~1700 cm⁻¹) and distinct $^1$H NMR signals for the CH2COOH moiety .
  • Brominated analogs (e.g., 6cae) show downfield aromatic proton shifts due to electron-withdrawing effects .
Table 4: Activity Comparison
Compound (Example) Biological Activity MIC (µg/mL) or IC₅₀
Coumarin-spiro[indoline-3,4’-pyran] conjugates Antimicrobial (S. aureus, E. coli) 32–512 (broth microdilution)
3′-Methyl-2-oxo-spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-6′-carboxylic acid Antiviral/antibacterial Not quantified
2-{6-hydroxy-4-methyl-3-oxo-pyrazolo[3,4-b]pyridin-5-yl}acetic acid () Enzyme inhibition (e.g., XOD) 69.9% inhibition at 10 µmol/L

Key Observations :

  • The coumarin-spiro conjugates () exhibit broad-spectrum antimicrobial activity, suggesting the target compound’s acetic acid group may enhance solubility and bioavailability .

Biological Activity

The compound 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid is a member of the spiro[indoline-3,4'-pyran] family, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound has been explored through various methodologies. A notable approach involves a one-pot three-component reaction utilizing isatin, kojic acid, and an active methylene compound such as ethyl cyanoacetate. This method has demonstrated efficiency in yielding high purity products under reflux conditions, showcasing a significant advancement in synthetic organic chemistry .

Synthesis Summary Table

ReactantsConditionsYield (%)Reference
Isatin + Kojic Acid + Ethyl CyanoacetateReflux in MeOH79-94
Isatin + Kojic Acid + MalononitrileReflux in EtOH77-86

Antitumor Activity

Recent studies have indicated that derivatives of spiro[indoline-3,4'-pyran] exhibit promising antitumor properties. The compound has been evaluated against various cancer cell lines, including Huh7 (hepatocellular carcinoma) and MDA-MB 231 (breast carcinoma). Notably, compounds derived from this class have shown IC50 values lower than 10 µM against several tumor types, indicating potent antiproliferative activity .

Kinase Inhibition

The biological evaluation of similar compounds suggests that they may act as inhibitors of specific kinases. For instance, some derivatives have been reported to inhibit DYRK1A with IC50 values as low as 0.090 µM. This suggests that the presence of particular functional groups can enhance kinase inhibitory activity significantly .

The proposed mechanisms for the biological activity of these compounds include:

  • Inhibition of Kinases : Many spiro[indoline-3,4'-pyran] derivatives inhibit serine/threonine kinases which are crucial for cell proliferation and survival.
  • Antimicrobial Activity : Some studies have indicated antibacterial and antifungal properties attributed to kinase inhibition mechanisms .

Case Study 1: Antitumor Evaluation

In a study evaluating the antitumor effects of spiro[indoline-3,4'-pyran] derivatives, several compounds were tested against a panel of six cancer cell lines. The results indicated that compounds with hydroxyl or methoxy substitutions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

Case Study 2: Kinase Inhibition Profiles

A detailed analysis using the KinScreen application predicted that several derivatives could inhibit multiple kinases with a high probability (Pa-Pi > 0.5). Compounds with specific structural modifications showed enhanced selectivity towards DYRK1A and GSK3α/β kinases .

Q & A

Basic: What are the core synthetic strategies for preparing 2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid?

Answer:
The synthesis typically involves spiro-ring formation between indoline and pyran moieties, followed by functionalization of the acetic acid group. Key steps include:

  • Coupling Reactions : Use of carbodiimides (e.g., EDC) and activators (e.g., HOBt) to form amide bonds or ester linkages .
  • Protection/Deprotection : Protecting groups (e.g., acetyl) may be employed for reactive sites like hydroxyl or amine groups during spiro-cycle assembly .
  • Cyclization : Acid- or base-mediated cyclization under controlled temperatures (e.g., 40°C in DMF) to form the spiro structure .

Advanced: How can researchers optimize reaction yields in the synthesis of this spiro compound?

Answer:
Yield optimization requires:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalyst Selection : Transition-metal catalysts (e.g., palladium on carbon) for hydrogenation steps, with Celite filtration to remove byproducts .
  • Reagent Stoichiometry : Balancing equivalents of coupling reagents (e.g., HOBt:EDC at 1:1.1 ratio) to minimize side reactions .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR resolves spiro-junction protons (δ 3.5–5.5 ppm) and acetic acid methylene (δ ~4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass analysis .

Advanced: How can computational methods enhance structural interpretation of this compound?

Answer:

  • DFT Calculations : Predict vibrational frequencies (FT-IR/Raman) and NMR chemical shifts to cross-validate experimental data .
  • Conformational Analysis : Molecular dynamics simulations assess spiro-ring stability under varying solvent conditions .

Basic: What are the solubility and stability considerations for this compound?

Answer:

  • Solubility : Moderately soluble in polar solvents (DMF, DMSO), insoluble in hexane. Adjust pH with aqueous NaOH for carboxylate salt formation .
  • Stability : Store under inert gas (N₂) at –20°C to prevent hydrolysis of the spiro-lactam or acetic acid groups .

Advanced: How can researchers resolve contradictions in reported spectroscopic data?

Answer:

  • Multi-Technique Validation : Combine FT-IR, NMR, and X-ray crystallography to eliminate ambiguities in peak assignments .
  • Isotopic Labeling : Use deuterated analogs to confirm proton environments in crowded NMR regions .

Basic: What purification methods are recommended for isolating this compound?

Answer:

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities .
  • Column Chromatography : Silica gel with gradient elution (e.g., hexane:EtOAc 3:1 to 1:2) .
  • Recrystallization : DMF/acetic acid mixtures yield high-purity crystals .

Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Answer:

  • Substituent Variation : Modify the indoline (e.g., halogenation) or pyran (e.g., alkylation) to assess bioactivity .
  • Hydrolysis Studies : Treat with LiOH to generate free carboxylates for ionic interaction studies .
  • Biological Assays : Screen derivatives for enzyme inhibition (e.g., aldose reductase) using kinetic assays .

Basic: What are the key intermediates in the synthesis pathway?

Answer:

  • Backbone Precursors : Spiro-indoline-pyran intermediates (e.g., backbone8 in ) .
  • Activated Esters : (2-Oxo-1(2H)-pyrimidinyl)acetic acid for coupling .
  • Protected Derivatives : Acetylated or benzylated forms to prevent unwanted reactivity .

Advanced: What strategies mitigate side reactions during spiro-ring formation?

Answer:

  • Temperature Control : Maintain ≤40°C to avoid thermal decomposition of sensitive intermediates .
  • Inert Atmosphere : Use N₂ or Ar to prevent oxidation of indoline amines .
  • Byproduct Trapping : Add molecular sieves to absorb water in condensation reactions .

Basic: How is the purity of the final compound assessed?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity threshold .
  • Melting Point Analysis : Sharp melting range (±2°C) indicates homogeneity .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Reagent Costs : Replace HOBt/EDC with cheaper alternatives (e.g., DCC) without compromising yield .
  • Safety : Optimize solvent volumes (e.g., reduce DMF) to lower toxicity risks .
  • Process Automation : Continuous flow reactors for precise control of exothermic steps .

Basic: What are the documented biological activities of this compound?

Answer:

  • Enzyme Inhibition : Potential aldose reductase inhibitor (analogous to isatin derivatives) .
  • Antioxidant Activity : Scavenges free radicals via the indoline moiety .

Advanced: How can computational docking studies guide target identification?

Answer:

  • Protein-Ligand Modeling : Dock the compound into aldose reductase (PDB: 2FZD) to predict binding affinity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding groups (e.g., acetic acid, spiro-oxygen) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to dust inhalation risks during weighing .
  • Spill Management : Neutralize acetic acid residues with sodium bicarbonate .

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